

# Technical Guide: Physicochemical Properties of Methyl 4-methyl-1H-pyrrole-3-carboxylate

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## Compound of Interest

Compound Name: *Methyl 4-methyl-1H-pyrrole-3-carboxylate*

Cat. No.: *B1283473*

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## Introduction

**Methyl 4-methyl-1H-pyrrole-3-carboxylate** is a heterocyclic organic compound belonging to the pyrrole class. Pyrrole and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. This technical guide provides a comprehensive overview of the known physicochemical properties of **Methyl 4-methyl-1H-pyrrole-3-carboxylate**, alongside a plausible experimental protocol for its synthesis and characterization.

## Physicochemical Properties

The available quantitative data for **Methyl 4-methyl-1H-pyrrole-3-carboxylate** is summarized in the table below. It is important to note that experimental data for properties such as melting point, boiling point, and solubility are not readily available in published literature and are listed as "Not available" in safety data sheets from chemical suppliers.<sup>[1][2]</sup>

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO <sub>2</sub>	
Molecular Weight	139.15 g/mol	
IUPAC Name	methyl 4-methyl-1H-pyrrole-3-carboxylate	
CAS Number	40318-15-8	
Physical Form	Solid	
Purity	95%	
InChI Key	CXMYWJRJTQUXQD-UHFFFAOYSA-N	
Melting Point	Not available	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	Not available	<a href="#">[1]</a> <a href="#">[2]</a>
Solubility	Not available	<a href="#">[1]</a>
Storage Temperature	Room Temperature (Sealed in dry conditions)	

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Methyl 4-methyl-1H-pyrrole-3-carboxylate** is not readily found in the searched literature, a plausible synthesis can be adapted from general methods for preparing substituted pyrroles, such as the Hantzsch pyrrole synthesis or variations thereof.

Hypothetical Synthesis of **Methyl 4-methyl-1H-pyrrole-3-carboxylate**:

Reaction Scheme: A potential synthetic route could involve the reaction of an appropriate  $\beta$ -ketoester with an  $\alpha$ -haloketone and ammonia or a primary amine. For the target molecule, this could involve the reaction of methyl acetoacetate with 2-chloroacetone in the presence of an ammonia source.

Materials:

- Methyl acetoacetate
- 2-Chloroacetone
- Ammonium acetate
- Glacial acetic acid
- Ethanol
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

- To a solution of methyl acetoacetate (1 equivalent) and 2-chloroacetone (1 equivalent) in ethanol, add ammonium acetate (1.5 equivalents) and a catalytic amount of glacial acetic acid.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
- Partition the residue between diethyl ether and a saturated sodium bicarbonate solution.
- Separate the organic layer, and wash it sequentially with water and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure **Methyl 4-methyl-1H-pyrrole-3-carboxylate**.

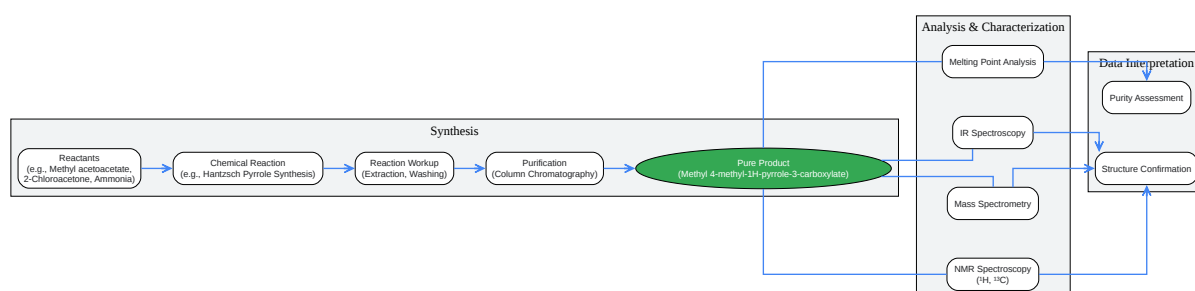
Characterization: The structure and purity of the synthesized compound would be confirmed by standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ): To elucidate the chemical structure.
- Mass Spectrometry (MS): To confirm the molecular weight.
- Infrared (IR) Spectroscopy: To identify functional groups.
- Melting Point Analysis: To determine the melting point and assess purity.

## Visualizations

### Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a target compound like **Methyl 4-methyl-1H-pyrrole-3-carboxylate**.

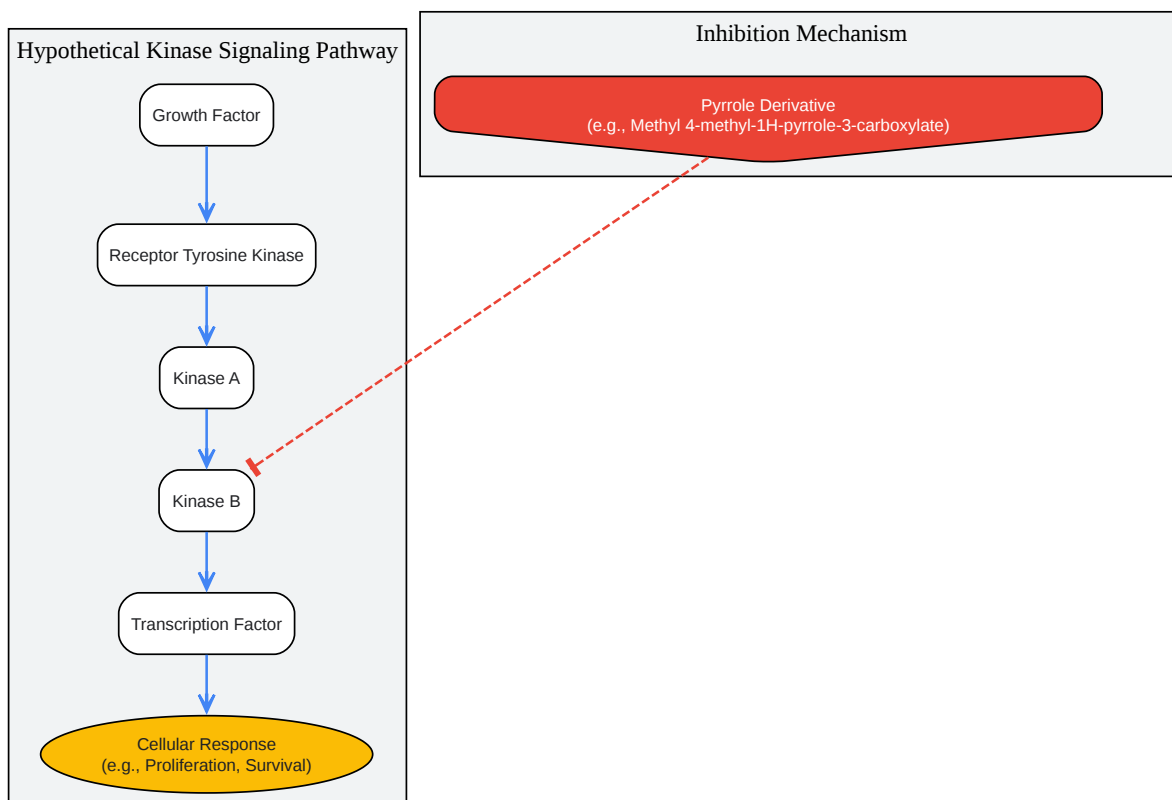


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A generalized workflow for the synthesis and analysis of a chemical compound.

## Hypothetical Signaling Pathway Involvement

While there is no specific information on the biological activity or signaling pathway involvement of **Methyl 4-methyl-1H-pyrrole-3-carboxylate**, many pyrrole derivatives are known to interact with biological targets. The following diagram illustrates a hypothetical signaling pathway where a pyrrole-containing compound could act as an inhibitor of a protein kinase, a common mechanism of action for such molecules.



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A hypothetical signaling pathway inhibited by a pyrrole derivative.

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## References

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- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of Methyl 4-methyl-1H-pyrrole-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1283473#methyl-4-methyl-1h-pyrrole-3-carboxylate-physicochemical-properties>]

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